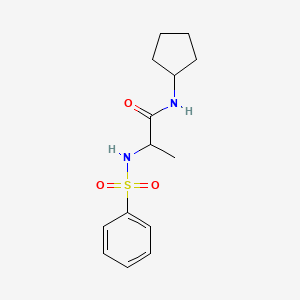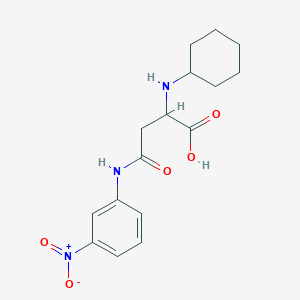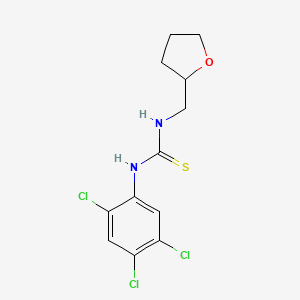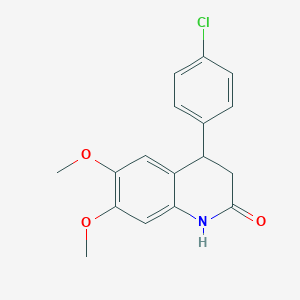
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide
Descripción general
Descripción
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide, also known as CPSA, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer research. CPSA was first synthesized in 2005 by researchers at the University of Texas and has since been the subject of numerous studies investigating its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide involves the inhibition of DHODH and dCK, which leads to a reduction in the synthesis of DNA and ultimately cell death. DHODH is an enzyme involved in the pyrimidine synthesis pathway, while dCK is involved in the activation of nucleoside analogs used in cancer therapy. By inhibiting these enzymes, N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide disrupts the normal functioning of cancer cells and induces cell death.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This is likely due to the differential expression of the target enzymes in cancer cells versus normal cells. N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide has also been shown to have a synergistic effect when combined with other cancer therapies, such as chemotherapy and radiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide in vivo.
Direcciones Futuras
There are several potential future directions for N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide research. One area of interest is the development of more potent analogs of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide that can target a wider range of cancer types. Another direction is the investigation of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide in combination with other cancer therapies, with the goal of enhancing their effectiveness. Additionally, more research is needed to fully understand the mechanism of action of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide and its potential applications in cancer therapy.
Aplicaciones Científicas De Investigación
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including dihydroorotate dehydrogenase (DHODH) and deoxycytidine kinase (dCK). These enzymes are essential for the synthesis of DNA, making them attractive targets for cancer therapy. N~1~-cyclopentyl-N~2~-(phenylsulfonyl)alaninamide has been tested in a variety of cancer cell lines and has shown promising results in reducing cell viability and inducing apoptosis.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(14(17)15-12-7-5-6-8-12)16-20(18,19)13-9-3-2-4-10-13/h2-4,9-12,16H,5-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIFPRGHGBVUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732761 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4129816.png)

![4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4129822.png)


![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4129857.png)
![4-(pentanoylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4129865.png)
![7-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-(2-methylpyrimidin-5-yl)quinoline-4-carboxamide](/img/structure/B4129873.png)
![methyl 2-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4129874.png)

![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4129895.png)

![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4129906.png)